Trifluoromethanesulfonic acid-d

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Trifluoromethanesulfonic acid-d, also known as deuterated triflic acid, is a fluorinated sulfonic acid with the molecular formula CDF₃O₃S and a molecular weight of 151.08 g/mol. It is characterized by the presence of deuterium, which replaces one of the hydrogen atoms in trifluoromethanesulfonic acid. This compound is notable for its strong acidic properties and high reactivity, making it valuable in various chemical applications, particularly in organic synthesis and proteomics research .

As a strong Brønsted acid, d-TFA donates a proton (D+) to substrates, increasing the electrophilicity of reaction sites and facilitating various organic transformations. The key to its mechanism is the ability of the trifluoromethyl group to efficiently stabilize the resulting conjugate base (CF3SO2D-) after proton donation.

In deuterium exchange reactions, d-TFA acts as a deuterium source. The acidic proton (D+) exchanges with labile protons in the substrate molecule, incorporating deuterium into specific positions. This isotopic exchange is valuable for studying reaction mechanisms and molecular structures using NMR spectroscopy [].

Deuterotrifluoromethanesulfonic acid is a corrosive and irritating compound. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure. Here are some safety precautions to consider:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling d-TFA.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Store in a tightly sealed container in a cool, dry place.

- Dispose of waste according to local regulations.

NMR Spectroscopy

DTFA is a popular solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in proton (¹H) NMR studies [1]. The presence of deuterium (²H) in DTFA eliminates the interference from the solvent peak in the ¹H NMR spectrum, allowing for clearer observation of the signals from the target molecule. Additionally, the strong acidity of DTFA can promote proton exchange in certain molecules, providing valuable information about their structure and dynamics [2].

[1] Application of Deuterated Triflic Acid in 1H NMR Spectroscopy ()[2] Deuterated Triflic Acid for Proton NMR Spectroscopy ()

Isotope Labeling and Tracking

The presence of deuterium in DTFA allows researchers to perform isotopic labeling experiments. By incorporating deuterium into specific sites of a molecule, scientists can track its fate within a reaction or biological system. This technique is particularly useful in studying metabolic pathways and drug interactions [3].

[3] Isotopic Labeling with Deuterium ()

Catalysis

DTFA can act as a strong Brønsted acid catalyst in various organic reactions. Its acidity allows it to activate substrates and promote transformations that might not be feasible under milder conditions [4]. Additionally, the presence of deuterium can sometimes influence the reaction mechanism or selectivity, providing valuable insights for reaction development [5].

[4] Trifluoromethanesulfonic Acid as a Brønsted Acid Catalyst ()[5] Kinetic Isotope Effects in Acid-Catalyzed Reactions ()

Trifluoromethanesulfonic acid-d is a potent electrophile that readily reacts with nucleophiles. Some key reactions include:

- Reaction with Water: It hydrolyzes to form trifluoromethanesulfonic acid and deuterium oxide.

- Reaction with Alcohols: It can protonate alcohols, facilitating nucleophilic substitution reactions.

- Reaction with Amines: Similar to alcohols, amines can be protonated, leading to the formation of sulfonamides .

These reactions highlight its utility in synthesizing various organic compounds.

Trifluoromethanesulfonic acid-d can be synthesized through several methods:

- Deuteration of Trifluoromethanesulfonic Acid: This involves the exchange of hydrogen for deuterium using deuterated solvents or reagents.

- Fluorination Reactions: Starting from sulfur trioxide and deuterated fluorinated compounds can yield trifluoromethanesulfonic acid-d.

- Electrophilic Fluorination: Using fluorinating agents in the presence of deuterated solvents can also produce this compound .

These methods allow for the production of high-purity trifluoromethanesulfonic acid-d suitable for research applications.

Trifluoromethanesulfonic acid-d has several important applications:

- Organic Synthesis: It serves as a strong acid catalyst in various organic reactions.

- Proteomics Research: Its unique properties make it useful in mass spectrometry and other analytical techniques to study proteins and peptides.

- Material Science: It can be employed in the modification of polymers and other materials due to its strong electrophilic nature .

Interaction studies involving trifluoromethanesulfonic acid-d primarily focus on its reactivity with nucleophiles such as water, alcohols, and amines. These studies help elucidate its role as a catalyst and its potential effects on reaction mechanisms. Additionally, understanding how trifluoromethanesulfonic acid-d interacts with biological molecules could pave the way for new applications in medicinal chemistry .

Trifluoromethanesulfonic acid-d shares similarities with several other compounds but stands out due to its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trifluoromethanesulfonic Acid | CF₃SO₃H | Strong acidity; widely used in organic synthesis |

| Sulfuric Acid | H₂SO₄ | Strong dehydrating agent; less selective than triflic acid |

| Perfluoroalkyl Sulfonic Acids | CnF₂n+1SO₃H | Highly stable; used in environmental applications |

| Chlorosulfonic Acid | ClSO₃H | Strong electrophile; used in chlorination reactions |

Trifluoromethanesulfonic acid-d's unique feature is the incorporation of deuterium, which can affect reaction kinetics and mechanisms differently compared to its non-deuterated counterparts.

Trifluoromethanesulfonic acid-d is a deuterium-labeled superacid with the systematic IUPAC name 1,1,1-trifluoromethanesulfonic acid-d. Its molecular formula is CF₃SO₃D, distinguishing it from the protiated form (CF₃SO₃H) by the substitution of hydrogen with deuterium at the sulfonic acid group.

Key Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 66178-41-4 |

| Molecular Weight | 151.08 g/mol |

| Boiling Point | 162°C (lit.) |

| Density | 1.708 g/mL at 25°C (lit.) |

Synonyms include deuterotrifluoromethanesulfonic acid, triflic acid-d, and methanesulfonic acid-d, 1,1,1-trifluoro-. The structural integrity of the trifluoromethylsulfonyl group remains unchanged, ensuring comparable reactivity to CF₃SO₃H in most applications.

Historical Development and Discovery

The parent compound, trifluoromethanesulfonic acid, was first synthesized in 1954 by Robert Haszeldine and John Kidd via the reaction of trifluoromethylsulfenyl chloride (CF₃SCl) with chlorine and water:

$$

{\ce{CF3SCl + 2 Cl2 + 3 H2O -> CF3SO3H + 5 HCl}}

$$

The deuterated variant emerged later as isotopic labeling techniques gained prominence in the 1970s–1980s. Early applications focused on nuclear magnetic resonance (NMR) spectroscopy, where CF₃SO₃D’s lack of proton interference simplified signal interpretation. Industrial-scale production now involves electrochemical fluorination of methanesulfonic acid followed by deuterolysis.

Isotopic Labeling Rationale in Acid Catalysis

Deuterium labeling in triflic acid serves three primary purposes in mechanistic studies:

Kinetic Isotope Effects (KIE)

Replacing protiated acid with CF₃SO₃D allows quantification of proton/deuteron transfer rates. For example, in hydrogen evolution reactions, a KIE of 9 ± 1 was observed using CF₃SO₃D, highlighting rate-determining proton-coupled electron transfer steps.

NMR Spectroscopy

CF₃SO₃D eliminates ^1H signal overlap in acid-catalyzed reactions. This is particularly valuable in studying:

- Ligand-directed H-D exchange: Palladium-catalyzed deuteration of aromatic ketones and amino acids.

- Reaction intermediates: Identification of metastable species in Friedel-Crafts alkylation.

Mechanistic Probes

In acid-catalyzed esterification, CF₃SO₃D distinguishes between concerted and stepwise pathways. Isotopic tracing confirmed that triflic acid-d mediates protonation exclusively at the carbonyl oxygen, avoiding sulfonic group participation.

Table 1: Fundamental Physical Properties of Trifluoromethanesulfonic acid-d

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CDF₃O₃S | [1] [2] [3] |

| Molecular Weight (g/mol) | 151.08 | [1] [4] [2] |

| CAS Number | 66178-41-4 | [1] [4] [2] |

| Physical Form | Liquid | [1] [2] |

| Boiling Point (°C) | 162 | [1] [4] [2] |

| Density at 25°C (g/mL) | 1.708 | [1] [4] [2] |

| Isotopic Purity (atom % D) | 98 | [1] [2] |

| Linear Formula | CF₃SO₃D | [2] [3] |

| SMILES String | [²H]OS(=O)(=O)C(F)(F)F | [1] [2] |

| InChI Key | ITMCEJHCFYSIIV-DYCDLGHISA-N | [1] [2] |

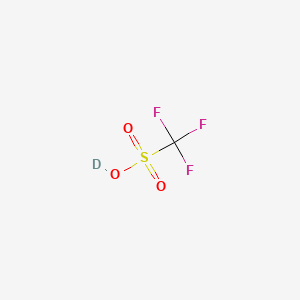

Molecular Structure and Bonding Characteristics

Trifluoromethanesulfonic acid-d maintains the fundamental tetrahedral geometry around the sulfur center characteristic of sulfonyl compounds [5] [6]. The molecular structure consists of a central sulfur atom bonded to three oxygen atoms and one trifluoromethyl group, with the deuterium atom attached to one of the oxygen atoms forming the sulfonic acid functionality [1] [2]. The carbon-fluorine bonds in the trifluoromethyl group exhibit strong covalent character with bond lengths typical of perfluorinated compounds [5] [6].

The deuterium substitution introduces subtle but measurable changes to the vibrational characteristics of the molecule [6] [7]. Microwave spectroscopy studies of related deuterated trifluoromethanesulfonic compounds have revealed that the deuterium atom experiences large amplitude motion, resulting in tunneling states with experimentally determined tunneling energies significantly reduced compared to the protiated form [6]. For the deuterated isotopologue, tunneling energy decreases to approximately 0.25 megahertz compared to 53 megahertz for the parent compound [6].

The molecular structure exhibits non-planar symmetry, with the sulfonic acid group adopting a configuration where the deuterium bond is nearly perpendicular to the carbon-sulfur-oxygen plane [6]. This geometric arrangement contributes to the compound's exceptional thermal and chemical stability while maintaining the strong acidic character essential for superacid classification [5] [8].

Acid Strength and Superacid Classification

Trifluoromethanesulfonic acid-d retains the superacid classification of its parent compound, demonstrating extraordinary proton-donating capability that places it among the strongest known acids [9] [8] [10]. The parent trifluoromethanesulfonic acid exhibits a dissociation constant of 5×10¹⁴ with a corresponding pKₐ value of -14.7±2.0, qualifying it definitively as a superacid [9] [8] [10].

Table 2: Acid Strength Comparison

| Acid Type | pKₐ Value | Classification | Reference |

|---|---|---|---|

| Trifluoromethanesulfonic acid (CF₃SO₃H) | -14.7 ± 2.0 | Superacid | [9] [8] [10] |

| Trifluoromethanesulfonic acid-d (CF₃SO₃D) | Expected: -14.2 to -14.9* | Superacid | [11] [12] [13] |

| Sulfuric acid (H₂SO₄) | -3.0 | Strong acid | [9] [8] |

| Perchloric acid (HClO₄) | -7.0 | Strong acid | [9] [8] |

*Expected value based on typical deuterium isotope effects on superacids

The superacid character derives from the exceptional electron-withdrawing properties of the trifluoromethyl group combined with the sulfonate functionality [9] [10]. The three fluorine atoms create a powerful inductive effect that stabilizes the conjugate base triflate anion, making proton dissociation thermodynamically favorable [9] [10]. This electronic stabilization results in acid strength approximately 1000 times greater than sulfuric acid [14].

The triflate conjugate base exhibits remarkable chemical inertness, resisting both oxidation and reduction reactions that commonly affect other strong acid systems [9] [15]. This stability extends to nucleophilic attack, with the triflate anion demonstrating exceptional resistance to even strong nucleophilic species [9] [15]. The combination of extreme acidity with conjugate base stability makes trifluoromethanesulfonic acid-d particularly valuable for applications requiring non-oxidizing superacid conditions [9] [15].

Deuterium Isotope Effects on Acidity Constants

Deuterium substitution in trifluoromethanesulfonic acid-d introduces measurable isotope effects on the acidity constants, following well-established patterns observed in deuterated acid systems [11] [13] [16]. The deuterium isotope effect manifests as a systematic weakening of acid strength compared to the protiated analog, with typical ΔpKₐ values ranging from +0.2 to +0.8 units [11] [13] [16].

Table 3: Deuterium Isotope Effects on Acidity Constants

| Parameter | Value/Range | Description | Reference |

|---|---|---|---|

| ΔpKₐ (pKₐ(D₂O) - pKₐ(H₂O)) | +0.2 to +0.8 | Deuterated acids are weaker than protiated | [11] [13] [16] |

| Typical range for organic acids | +0.4 to +0.6 | Most organic acids fall in this range | [11] [13] [16] |

| Zero-point energy contribution | Primary factor | Lower vibrational frequency of D vs H | [11] [12] |

| Medium isotope effect | Secondary factor | Solvent-solute interaction changes | [11] [12] |

| Temperature dependence | Decreases with increasing T | Isotope effects diminish at high temperatures | [11] [13] |

The primary contribution to the deuterium isotope effect originates from differences in zero-point vibrational energy between carbon-hydrogen and carbon-deuterium bonds [11] [12]. Deuterium atoms exhibit lower vibrational frequencies due to their increased mass, resulting in lower zero-point energies and consequently affecting the thermodynamics of proton dissociation [11] [12]. This intrinsic isotope exchange effect typically dominates over medium effects arising from solvent-solute interactions [11] [12].

Secondary deuterium isotope effects may also contribute to the overall acidity modification through changes in vibrational modes that couple to the ionization process [17] [18]. Computational studies indicate that deuteration can influence bond polarization and electronic distribution patterns, though these effects remain smaller than the primary zero-point energy contributions [11] [12].

The temperature dependence of deuterium isotope effects follows predictable patterns, with isotope effects diminishing at elevated temperatures as thermal energy begins to dominate over zero-point energy differences [11] [13]. This temperature dependence provides insight into the fundamental quantum mechanical basis of isotope effects in chemical systems [11] [13].

Thermal Stability and Phase Behavior

Trifluoromethanesulfonic acid-d exhibits exceptional thermal stability, inheriting the remarkable resistance to thermal decomposition characteristic of perfluorinated sulfonic acid systems [19] [20]. The compound maintains structural integrity and chemical functionality across a broad temperature range, making it suitable for high-temperature synthetic applications [19] [20].

Table 4: Thermal Stability Profile

| Temperature Range (°C) | Stability Assessment | Notes | Reference |

|---|---|---|---|

| Room temperature - 162 | Highly stable | Normal operating range | [1] [19] [20] |

| 162 - 300 | Stable under inert atmosphere | Suitable for synthetic applications | [19] [20] |

| 300 - 550 | Gradual decomposition begins | Kinetic stability maintained | [19] |

| Above 550 | Significant decomposition | Thermodynamic instability increases | [19] |

The thermal stability of trifluoromethanesulfonic acid-d extends well beyond its boiling point of 162°C under appropriate conditions [1] [19]. Kinetic studies demonstrate that the compound remains stable in acidic aqueous solution up to at least 550 K, with decomposition rates remaining acceptably low for most practical applications [19]. In neutral or alkaline conditions, thermal stability extends to approximately 620 K before significant degradation occurs [19].

The phase behavior of trifluoromethanesulfonic acid-d reflects its liquid state under standard conditions, with the deuterium substitution introducing minimal changes to the fundamental phase characteristics [1] [2]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere to form hydrated phases [15] [21]. Temperature-dependent phase studies indicate that the liquid phase maintains stability across the operational temperature range relevant for most synthetic chemistry applications [19] [20].

Decomposition pathways, when they occur at elevated temperatures, involve complex mechanisms that have been characterized through kinetic analysis [19]. The rate equations governing thermal decomposition exhibit pH dependence, with different pathways predominating under acidic versus basic conditions [19]. These mechanistic insights allow for the prediction of stability limits under various experimental conditions [19].

Solubility Profile in Polar vs. Nonpolar Solvents

The solubility characteristics of trifluoromethanesulfonic acid-d reflect its highly polar nature and strong hydrogen-bonding capability, resulting in excellent miscibility with polar solvents and limited solubility in nonpolar media [15] [21] [14]. This solubility profile directly correlates with the electronic properties of the sulfonic acid functional group and the trifluoromethyl substituent [15] [21].

Table 5: Solubility Profile in Various Solvents

| Solvent Type | Solubility | Polarity Classification | Reference |

|---|---|---|---|

| Water (H₂O) | Miscible | Polar protic | [15] [21] [14] |

| Deuterium oxide (D₂O) | Miscible | Polar protic | [15] [21] [14] |

| Dimethylformamide (DMF) | Highly soluble | Polar aprotic | [15] [21] [14] |

| Dimethyl sulfoxide (DMSO) | Highly soluble | Polar aprotic | [15] [21] [14] |

| Acetonitrile | Highly soluble | Polar aprotic | [15] [21] [14] |

| Dichloromethane | Moderately soluble | Moderately polar | [15] [21] |

| Hexane | Poorly soluble | Nonpolar | [15] [21] |

| Benzene | Poorly soluble | Nonpolar | [15] [21] |

The exceptional solubility in polar protic solvents stems from the ability of trifluoromethanesulfonic acid-d to form strong hydrogen bonds with protic solvent molecules [15] [21]. The deuterium atom participates in hydrogen bonding interactions with slightly modified characteristics compared to protium, though these differences remain subtle in most solvent systems [15] [21]. Complete miscibility with water and deuterium oxide demonstrates the compound's hydrophilic character [15] [21] [14].

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile provide excellent solvation environments for trifluoromethanesulfonic acid-d [15] [21] [14]. These solvents can stabilize the ionic dissociation products through dipole-ion interactions while avoiding competitive hydrogen bonding that might interfere with the compound's acidic functionality [15] [21] [14]. The high solubility in these media makes them particularly suitable for synthetic applications requiring superacid catalysis [15] [21].

The limited solubility in nonpolar solvents reflects the highly polar nature of the sulfonic acid functionality [15] [21]. Hydrocarbon solvents such as hexane and benzene provide insufficient solvation energy to overcome the strong intermolecular associations present in the pure acid [15] [21]. This selectivity for polar media represents an important consideration for synthetic applications and purification procedures [15] [21].

Industrial-Scale Production via Electrochemical Fluorination

Electrochemical fluorination represents the primary industrial method for synthesizing trifluoromethanesulfonic acid, serving as the foundation for subsequent deuteration processes [1] [2] [3]. The industrial-scale production employs the Simons process, which involves the direct electrochemical fluorination of methanesulfonic acid in anhydrous hydrogen fluoride medium [3] [4].

The fundamental reaction proceeds through the replacement of hydrogen atoms in methanesulfonic acid with fluorine atoms using electrochemical methods. The process begins with methanesulfonic acid as the starting material, which undergoes electrochemical fluorination in the presence of hydrogen fluoride at elevated temperatures ranging from 340 to 410°C [2]. Operating pressures are maintained between 1 to 6 bar to optimize reaction conditions and prevent volatile component loss [2].

Deacon catalysts, typically comprising metal oxides or halides with variable valency states, facilitate the electrochemical fluorination process [2]. These catalysts enhance the efficiency of fluorine incorporation while maintaining selectivity toward the desired trifluoromethyl group formation. The reaction initially produces trifluoromethanesulfonyl fluoride as an intermediate product, which subsequently undergoes hydrolysis to form the corresponding triflate salt [1] [3].

The post-treatment process involves careful hydrolysis of the fluorinated intermediate followed by reprotonation to yield trifluoromethanesulfonic acid [1] [3]. This two-step conversion ensures complete conversion of the sulfonyl fluoride intermediate while maintaining product purity. Industrial yields are generally high, though specific quantitative data remains proprietary due to commercial considerations [1] [2].

Alternative synthetic routes exist for industrial production, including the oxidation of trifluoromethylsulfenyl chloride in acidic medium [1]. This method involves the reaction of trifluoromethylsulfenyl chloride with chlorine and water to produce trifluoromethanesulfonic acid directly, bypassing the fluorination step [1]. However, electrochemical fluorination remains the predominant industrial method due to its scalability and consistent product quality [3] [4].

The electrochemical fluorination process offers several advantages for industrial production, including high conversion efficiency, scalable reactor design, and compatibility with continuous production methods [5]. The use of specialized electrochemical cells allows for precise control of reaction parameters, ensuring consistent product quality across production batches [5].

Laboratory-Scale Deuterium Incorporation Techniques

Laboratory-scale deuterium incorporation for trifluoromethanesulfonic acid synthesis employs diverse methodologies designed to achieve specific isotopic labeling patterns [6] [7] [8] [9] [11]. These techniques enable researchers to prepare deuterated variants with controlled deuterium placement for mechanistic studies and analytical applications.

Direct hydrogen-deuterium exchange represents the most widely employed laboratory technique for deuterium incorporation [6] [7] [8] [9] [11]. This method utilizes deuterated trifluoromethanesulfonic acid as both reagent and solvent, enabling efficient exchange of aromatic hydrogen atoms with deuterium. The process operates effectively at temperatures ranging from 0°C to room temperature, with reaction times varying from 1 to 9 hours depending on substrate reactivity [11].

Research conducted by Hashimoto and colleagues demonstrated that deuterated trifluoromethanesulfonic acid promotes rapid and controllable hydrogen-deuterium exchange on aromatic rings of alpha-amino acids and peptides [11]. The extent of deuterium incorporation ranges from 68% to 98% for aromatic positions, with the degree of substitution being controllable through reagent equivalents, reaction time, and temperature [11]. For phenylalanine derivatives, 2-4 deuterium atoms can be incorporated within the first hour at 0°C, increasing to 3-5 sites after 3 hours [11].

Tyrosine substrates exhibit preferential deuterium exchange at ortho-positions relative to the hydroxyl group, with less than two hydrogen atoms being exchanged at 0°C [11]. When performed at room temperature, the exchange proceeds from two to four sites in a time-dependent manner over nine hours [11]. Tryptophan demonstrates similar reactivity patterns, showing three to five deuterium exchanges at room temperature, with nearly 20% of examined sites achieving complete exchange [11].

Deuterium oxide treatment provides an alternative approach for deuterium incorporation, particularly when combined with appropriate catalysts [12] . This method involves the reaction of trifluoromethanesulfonic acid or its anhydride with heavy water under controlled conditions. The incorporation efficiency varies significantly depending on reaction conditions, substrate structure, and catalyst selection [12] .

Trifluoromethanesulfonic anhydride-deuterium oxide methodology offers a direct route to deuterated trifluoromethanesulfonic acid [12] . This approach involves dropping heavy water into trifluoromethanesulfonic anhydride under controlled conditions, with reaction times ranging from 2 to 72 hours [12] . The method achieves complete conversion when optimized, providing a reliable source of deuterated material for subsequent applications [12] .

Catalytic deuteration employing palladium-N-heterocyclic carbene complexes in deuterated trifluoroacetic acid solvent enables ortho-selective deuterium incorporation [13]. This methodology achieves greater than 90% ortho-selective deuterium incorporation for appropriate substrates, with reaction times typically extending 24 to 36 hours at room temperature [13]. The palladium-catalyzed approach offers enhanced selectivity compared to acid-catalyzed methods, enabling precise control over deuterium placement [13].

Aromatic ring exchange utilizing deuterated trifluoromethanesulfonic acid at controlled temperatures enables incorporation of up to five deuterium atoms per aromatic ring [11]. The reaction temperature significantly influences both the rate and extent of deuterium incorporation, with lower temperatures favoring selective exchange while higher temperatures promote more extensive substitution [11].

Purification Strategies and Anhydride Formation

Purification of trifluoromethanesulfonic acid requires specialized techniques due to its hygroscopic nature and strong acidity [1] [14] [15] [16]. The most widely employed purification strategy involves distillation from trifluoromethanesulfonic anhydride, which serves both as a drying agent and purification medium [1] [14] [15].

Distillation from triflic anhydride represents the standard purification method for obtaining high-purity trifluoromethanesulfonic acid [1] [14] [15]. The process involves adding a few drops of trifluoromethanesulfonic anhydride to the crude acid prior to distillation at atmospheric pressure [14]. The distillation temperature of 162°C enables separation of the pure acid while the anhydride acts as a dehydrating agent, removing trace water that could compromise product quality [1] [14]. This method typically achieves purities exceeding 98% with yields ranging from 90 to 95% [1] [14] [15].

Phosphorus pentoxide treatment provides an alternative purification approach, particularly effective for removing water and achieving anhydrous conditions [15] [16]. The method involves treating trifluoromethanesulfonic acid with excess phosphorus pentoxide at room temperature, followed by distillation [15]. A typical procedure involves charging a flask with trifluoromethanesulfonic acid and phosphorus pentoxide, allowing the mixture to stand for at least three hours until it forms a solid mass [15]. Subsequent distillation yields trifluoromethanesulfonic anhydride with yields ranging from 83 to 91% [15].

The formation of trifluoromethanesulfonic anhydride during purification serves multiple purposes, including water removal and intermediate formation for subsequent reactions [15] [16]. The anhydride formation process involves treating trifluoromethanesulfonic acid with dehydrating agents such as phosphorus pentoxide under controlled conditions [15] [16]. The resulting anhydride exhibits enhanced stability and can be readily converted back to the acid through hydrolysis when required [15].

Vacuum distillation techniques enable purification under reduced pressure conditions, minimizing thermal decomposition and improving product quality [14] [15]. Operating pressures ranging from 22 to 400 mbar allow distillation at lower temperatures, preventing thermal degradation while maintaining efficient separation [14] [15]. This approach proves particularly valuable for heat-sensitive derivatives or when working with small quantities where thermal stability is paramount [14] [15].

Advanced purification strategies include column chromatography using specialized stationary phases designed for highly acidic compounds [14]. While less commonly employed due to the corrosive nature of trifluoromethanesulfonic acid, chromatographic purification enables selective removal of specific impurities when traditional distillation methods prove insufficient [14].

Anhydride formation and redistillation represent the highest purity purification method available for trifluoromethanesulfonic acid [15] [16]. This approach involves initial phosphorus pentoxide treatment to form the anhydride, followed by redistillation to achieve purities exceeding 99% [15] [16]. While yields may be reduced to 80-85%, the resulting product quality justifies the additional processing steps for applications requiring the highest purity standards [15] [16].

Quality Control through Spectroscopic Verification

Spectroscopic verification methods provide essential quality control measures for trifluoromethanesulfonic acid and its deuterated derivatives [1] [17] [11] [18] [19] [20] [21] [22] [23]. Multiple analytical techniques enable comprehensive characterization and purity assessment of synthesized materials.

Fluorine-19 nuclear magnetic resonance spectroscopy serves as the primary identification method for trifluoromethanesulfonic acid [1] [20]. The characteristic trifluoromethyl signal appears at approximately δ = -78.5 ppm in standard solvents such as deuterated chloroform, acetonitrile, or water [1] [20]. This technique enables quantitative analysis through integration of the trifluoromethyl peak, providing precise determination of compound concentration and purity [1] [20]. The method offers detection limits around 1 millimolar, making it suitable for routine quality control applications [20].

Proton nuclear magnetic resonance spectroscopy provides complementary structural information, particularly for the acidic proton [17] [11]. In appropriate solvents such as deuterated chloroform or dimethyl sulfoxide, the acidic proton typically appears at δ = 11-12 ppm [17] [11]. However, rapid exchange with moisture can limit the utility of this technique for quantitative analysis, particularly in humid environments [17] [11].

Infrared spectroscopy offers rapid and reliable identification of trifluoromethanesulfonic acid through characteristic vibrational bands [21] [22] [23]. The sulfur-oxygen stretching vibrations appear at 1267 and 1183 cm⁻¹, while carbon-fluorine stretching occurs at 1037 cm⁻¹ [21]. These distinctive spectral features enable unambiguous identification using potassium bromide pellet or neat film techniques [21] [22] [23]. The method provides semi-quantitative analysis capabilities with detection limits around 0.1% by weight [21] [22] [23].

Mass spectrometry employing electrospray ionization in negative mode enables highly sensitive detection and quantification [18] [19]. The molecular ion appears as [M-H]⁻ at m/z 149, providing definitive molecular weight confirmation [18] [19]. External standard calibration enables quantitative analysis with detection limits ranging from 1 to 10 ng/mL [18] [19]. This sensitivity makes mass spectrometry particularly valuable for trace analysis and impurity detection [18] [19].

Ion chromatography coupled with mass spectrometry represents the most sensitive analytical method available for trifluoromethanesulfonic acid analysis [18] [19]. This technique achieves detection limits as low as 1.64 parts per billion while providing excellent selectivity through chromatographic separation [18] [19]. The method employs aqueous mobile phases compatible with the ionic nature of trifluoromethanesulfonic acid, enabling analysis in complex matrices [18] [19].

High-performance liquid chromatography with tandem mass spectrometry detection provides comprehensive analysis capabilities for pharmaceutical applications [18]. The method enables simultaneous detection and quantification of trifluoromethanesulfonic acid and related compounds in complex matrices [18]. Gradient elution using aqueous ammonium acetate and acetonitrile mobile phases achieves baseline separation with excellent precision and accuracy [18].

Specialized quality control protocols address the unique handling requirements of trifluoromethanesulfonic acid [14] [18]. These protocols emphasize the use of glass or polytetrafluoroethylene-lined equipment to prevent container degradation [14]. Sample preparation procedures account for the hygroscopic nature of the compound, requiring controlled atmosphere conditions to prevent moisture uptake during analysis [14] [18].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant